1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 2-fluorophenyl methanesulfonyl chloride with a suitable base to form the corresponding sulfonyl intermediate.
Coupling with Piperidine Derivative: The intermediate is then coupled with a piperidine derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a bromophenyl group can lead to different chemical and biological properties compared to the fluorophenyl derivative.
Properties
Molecular Formula |
C23H29FN2O3S |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O3S/c1-16(2)20-9-6-7-17(3)22(20)25-23(27)18-11-13-26(14-12-18)30(28,29)15-19-8-4-5-10-21(19)24/h4-10,16,18H,11-15H2,1-3H3,(H,25,27) |
InChI Key |
AHAPPGHHKFIBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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